REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([O:7]CC)=O)=[C:2]=[O:3].C(N(CC)C(C)C)(C)C.[Br:19][C:20]1[CH:26]=[C:25]([CH3:27])[C:23]([NH2:24])=[C:22]([CH3:28])[CH:21]=1.C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:19][C:20]1[CH:26]=[C:25]([CH3:27])[C:23]([N:24]2[C:5](=[O:7])[CH2:4][NH:1][C:2]2=[O:3])=[C:22]([CH3:28])[CH:21]=1
|
Name
|
|
Quantity
|
581 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Name
|
|
Quantity
|
426 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C(=C1)C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
68.4 mg
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring in a nitrogen stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
STIRRING
|
Details
|
with stirring at 120° C
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
STIRRING
|
Details
|
with stirring at 120° C
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
WASH
|
Details
|
the organic layer was washed with a 1 N aqueous hydrochloric acid solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the magnesium sulfate was then removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)C)N1C(NCC1=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 570 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |